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molecular formula C11H15NO B1277582 2-(Cyclopentyloxy)aniline CAS No. 29026-75-3

2-(Cyclopentyloxy)aniline

Cat. No. B1277582
M. Wt: 177.24 g/mol
InChI Key: FNBWQWIPPGLDPD-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(Cyclopentyloxy)-1-nitrobenzene (1.04 g, 80%) was prepared from cyclopentanol (0.46 ml, 5.0 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure G. This was reduced to 2-(cyclopentyloxy)aniline (0.30 g, 68%, 2.5 mmol scale) following general procedure B. N-(2-Cyclopentyloxyphenyl)-N′-(thiazol-2-yl)urea (212 mg, 70%) was prepared from 2-(cyclopentyloxy)aniline (177 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.F[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].[CH:17]1([O:22][C:23]2[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=2[NH2:25])[CH2:21][CH2:20][CH2:19][CH2:18]1.[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[CH:1]1([O:6][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-:16])=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:17]1([O:22][C:23]2[CH:29]=[CH:28][CH:27]=[CH:26][C:24]=2[NH:25][C:1]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:6])[CH2:21][CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
C1(CCCC1)OC1=C(N)C=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(CCCC1)OC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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